3-(phenylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)propanamide
Description
3-(Phenylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)propanamide is a synthetic propanamide derivative featuring a phenylsulfanyl (C₆H₅S-) group at the third carbon of the propanamide backbone. The N-substituted phenyl ring is further modified with a trifluoroethyl carbamoyl methyl group (–CH₂C(O)NHC₂H₂CF₃), introducing both hydrophobicity and electron-withdrawing properties.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2S/c20-19(21,22)13-23-18(26)12-14-6-8-15(9-7-14)24-17(25)10-11-27-16-4-2-1-3-5-16/h1-9H,10-13H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVATYHXCGNKMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the synthesis of the phenylsulfanyl group, followed by the introduction of the trifluoroethyl carbamoyl group, and finally the formation of the propanamide backbone. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(phenylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanamide backbone can be reduced to form corresponding alcohols.
Substitution: The trifluoroethyl carbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(phenylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(phenylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)propanamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group may interact with thiol-containing enzymes, while the trifluoroethyl carbamoyl group may enhance the compound’s binding affinity to certain receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural features and properties of the target compound with structurally related propanamide derivatives:
*Calculated based on C₁₉H₁₈F₃N₂O₂S.
Key Differences and Implications
Sulfonyl derivatives (e.g., ) exhibit stronger electron-withdrawing effects, which may enhance stability but reduce nucleophilic reactivity compared to sulfanyl .
Fluorinated Substituents :
- The trifluoroethyl carbamoyl group in the target compound contributes to high metabolic stability and resistance to oxidative degradation, a common feature in pharmaceuticals .
- In contrast, the 4-trifluoromethylphenyl group in provides steric bulk and electron deficiency, which may improve binding to aromatic pockets in enzymes.
Biological Activity :
- Compounds with sulfamoyl (e.g., ) or piperidinylsulfonyl (e.g., ) groups are often associated with enzyme inhibition (e.g., carbonic anhydrase) due to their ability to coordinate metal ions or form hydrogen bonds.
- The target compound’s trifluoroethyl carbamoyl group may align with kinase inhibitors or G-protein-coupled receptor (GPCR) modulators, where fluorinated groups are prevalent .
Biological Activity
The compound 3-(phenylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring a phenylsulfanyl group and a trifluoroethyl carbamoyl moiety. Its molecular formula is , and it possesses unique physical and chemical properties that contribute to its biological effects.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 332.33 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Research indicates that the compound may exhibit several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that compounds containing phenylsulfanyl groups can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : The trifluoroethyl moiety is known to enhance the antimicrobial efficacy of compounds against various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases.
Case Studies and Research Findings
-
Anticancer Activity :
- A study published in Journal of Medicinal Chemistry explored the anticancer properties of sulfanyl-containing compounds. Results demonstrated that derivatives similar to our compound showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range .
- Antimicrobial Efficacy :
- Anti-inflammatory Mechanism :
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
